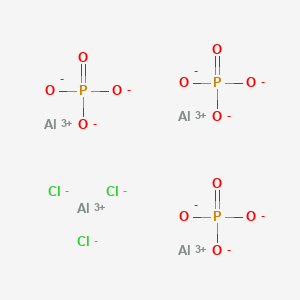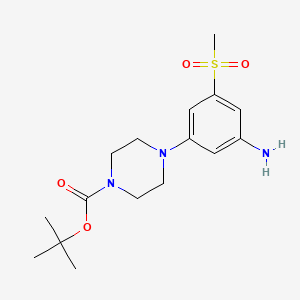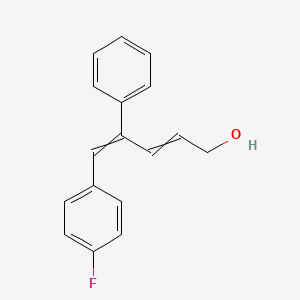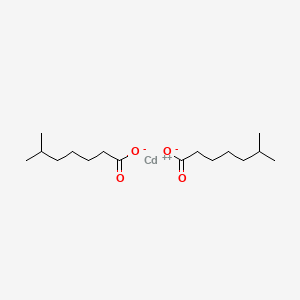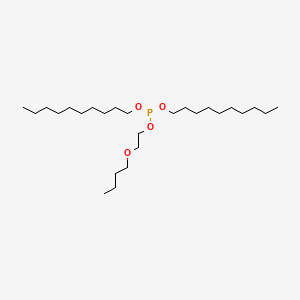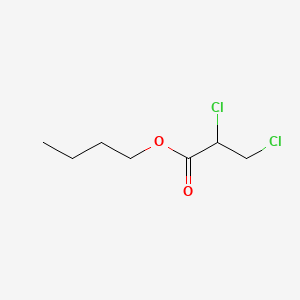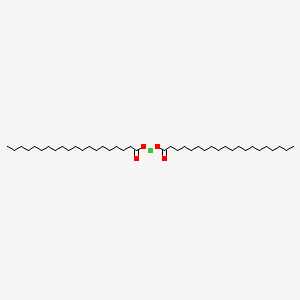
3-(Hydrazinecarbonyl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 66838 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 66838 typically involves several steps, starting from basic organic compounds. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of NSC 66838 is scaled up using optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 66838 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 66838 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
NSC 66838 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is crucial in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: NSC 66838 is explored for its potential in developing treatments for neurodegenerative diseases and other medical conditions.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of NSC 66838 involves its interaction with specific molecular targets and pathways. It is known to affect the differentiation of neural stem cells by modulating signaling pathways and gene expression. The compound binds to specific receptors or enzymes, altering their activity and leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
NSC 66838 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 706744: Another indenoisoquinoline compound with similar biological activities.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits different genomic targeting and stability compared to NSC 66838.
NSC 66838 stands out due to its specific applications in neural stem cell research and its unique chemical properties that make it suitable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6964-72-3 |
|---|---|
Molekularformel |
C7H10IN3O |
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-3-carbohydrazide;iodide |
InChI |
InChI=1S/C7H9N3O.HI/c1-10-4-2-3-6(5-10)7(11)9-8;/h2-5H,8H2,1H3;1H |
InChI-Schlüssel |
TVJMVIWQEPDPGG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)NN.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
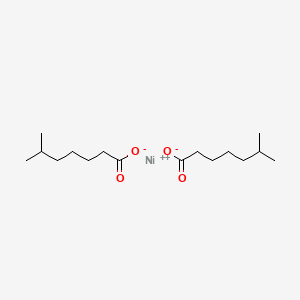

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
